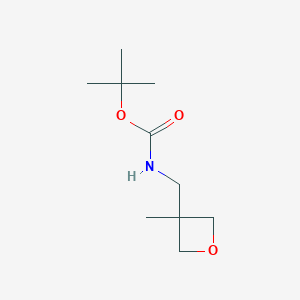

N-Boc-3-(aminomethyl)-3-methyloxetane

Description

Properties

IUPAC Name |

tert-butyl N-[(3-methyloxetan-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-5-10(4)6-13-7-10/h5-7H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBWAOZVKHUEIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666926 | |

| Record name | tert-Butyl [(3-methyloxetan-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208105-83-3 | |

| Record name | tert-Butyl [(3-methyloxetan-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-(aminomethyl)-3-methyloxetane typically involves the protection of the amino group followed by the formation of the oxetane ring. One common method involves the reaction of 3-(aminomethyl)-3-methyloxetane with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired N-Boc protected compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(aminomethyl)-3-methyloxetane can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Oxidation and Reduction Reactions: The oxetane ring can be oxidized or reduced to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields 3-(aminomethyl)-3-methyloxetane, while substitution reactions can yield a variety of substituted oxetanes .

Scientific Research Applications

Organic Synthesis

N-Boc-3-(aminomethyl)-3-methyloxetane serves as a valuable building block in organic synthesis. It is particularly useful in:

- Synthesis of Complex Molecules : The compound acts as an intermediate for constructing complex molecules that contain both oxetane and amine functionalities. Its dual reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds through various coupling reactions.

- Synthesis of Bioactive Compounds : Research has demonstrated its application in synthesizing potential antitumor agents and enzyme inhibitors. The oxetane structure can enhance the biological activity of synthesized compounds by improving their pharmacokinetic properties.

Medicinal Chemistry

The unique structure of this compound makes it an intriguing scaffold for drug discovery. Its applications include:

- Drug Development : Researchers have explored its potential in various therapeutic areas, including cancer treatment and enzyme inhibition. The ability to selectively remove the Boc group under mild conditions allows for the generation of free amines that can be further modified or conjugated with other pharmacophores .

- Chiral Intermediates : The compound can serve as a chiral intermediate in the synthesis of drugs, enhancing the specificity and efficacy of therapeutic agents.

Polymer Chemistry

This compound has been investigated for its potential applications in polymer chemistry:

- Energetic Materials : It shares structural similarities with polymers like PDFAMO, which have been studied for use in energetic materials such as polymer-bonded explosives (PBXs) and solid propellants. The thermal decomposition behavior and compatibility with other energetic compounds are areas of ongoing research.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antitumor Agent Synthesis : A study focused on synthesizing novel antitumor agents using this compound as a key intermediate demonstrated promising results in preclinical models, highlighting its potential therapeutic efficacy.

- Polymer Development : Research into PDFAMO, which shares structural characteristics with this compound, revealed insights into its thermal stability and performance as an energetic material, suggesting avenues for further exploration in material science.

Mechanism of Action

The mechanism of action of N-Boc-3-(aminomethyl)-3-methyloxetane involves its reactivity due to the strained oxetane ring and the protected amino group. The Boc group provides stability during reactions, allowing for selective transformations. The oxetane ring can undergo ring-opening reactions, which are useful in the synthesis of various compounds .

Comparison with Similar Compounds

The structural and functional uniqueness of N-Boc-3-(aminomethyl)-3-methyloxetane can be contextualized by comparing it to analogous oxetane derivatives. Key comparisons include:

Structural Analogs with Halogen Substituents

a. 3-(Bromomethyl)-3-methyloxetane (CAS 78385-26-9)

- Molecular Formula : C₅H₉BrO

- Molecular Weight : 165.03 g/mol

- Key Differences: Replaces the Boc-aminomethyl group with a bromomethyl substituent. This compound acts as an intermediate in nucleophilic substitution reactions (e.g., Suzuki couplings) due to the bromide's leaving-group ability. Unlike the Boc-protected derivative, it lacks amine functionality, limiting its use in peptide coupling or metal-catalyzed reactions .

b. 3-(Chloromethyl)-3-methyloxetane (CAS 822-48-0)

- Molecular Formula : C₅H₉ClO

- Molecular Weight : 120.58 g/mol

- Key Differences : The chloromethyl group offers similar reactivity to the brominated analog but with reduced electrophilicity. It is less toxic than brominated derivatives, as indicated by safety data sheets, but requires harsher conditions for substitution reactions .

Amino-Functionalized Oxetanes

a. 3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane (CAS 1021392-84-6)

- Molecular Formula : C₁₈H₂₂N₂O

- Molecular Weight : 282.38 g/mol

- Key Differences : Features a dibenzylamine group instead of the Boc-protected amine. The bulky benzyl groups hinder nucleophilic reactivity but enhance stability in basic conditions. This compound is used in metal-catalyzed C–H functionalization reactions, leveraging its N,O-bidentate directing properties, unlike the Boc derivative, which requires deprotection prior to such applications .

b. 3-[(Bromopropoxy)methyl]-3-methyloxetane (Compound 1a from )

- Molecular Formula : C₈H₁₅BrO₂

- Molecular Weight : 223.11 g/mol

- Key Differences: Contains a bromopropoxy side chain instead of an aminomethyl group.

Comparative Data Table

Biological Activity

N-Boc-3-(aminomethyl)-3-methyloxetane is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting its applications in drug development.

Chemical Structure and Properties

This compound features a methyloxetane ring, which contributes to its stability and reactivity. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its utility in peptide synthesis, allowing for selective reactions while maintaining the integrity of the core structure during synthetic processes.

Antimicrobial Properties

Recent studies have indicated that oxetane derivatives, including this compound, exhibit significant antimicrobial activity. This has been attributed to their ability to disrupt bacterial cell walls and inhibit essential enzymatic functions. For instance, a study demonstrated that certain oxetanes displayed minimum inhibitory concentrations (MICs) against various strains of bacteria, suggesting potential as broad-spectrum antibiotics .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 0.25 | E. coli ATCC 25922 |

| This compound | 0.12 | P. aeruginosa |

CNS Penetration

The compound's ability to penetrate the blood-brain barrier (BBB) is particularly noteworthy, making it a candidate for treating central nervous system (CNS) disorders. Research has shown that modifications to the oxetane structure can enhance CNS permeability, which is crucial for developing treatments for neurodegenerative diseases .

Synthesis and Evaluation

A notable case study involved the synthesis of this compound as part of a broader effort to develop CNS penetrant inhibitors for Toxoplasma gondii. The synthesized compounds were evaluated for their efficacy in inhibiting the parasite's proliferation in vitro, with promising results indicating potential therapeutic applications .

Drug Development Applications

In drug development, this compound has been utilized as a building block in peptide synthesis. Its ability to form stable conjugates with other biomolecules enhances the efficacy and bioavailability of peptide-based drugs. For example, it has been employed in creating custom peptide libraries for high-throughput screening, facilitating the discovery of new therapeutic agents .

Q & A

Q. Data Contradictions & Gaps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.